

(R)-3-Phenylcyclohexanone CAS number and IUPAC name

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Compound of Interest

Compound Name: (R)-3-Phenylcyclohexanone

Cat. No.: B1366968

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Technical Guide: (R)-3-Phenylcyclohexanone

A Comprehensive Overview for Advanced Chemical Synthesis

This guide serves as a detailed technical resource for researchers, chemists, and professionals in drug development, providing in-depth information on **(R)-3-Phenylcyclohexanone**. The document covers its fundamental chemical identifiers, physicochemical properties, stereoselective synthesis, analytical methodologies, and key applications, underscoring its importance as a chiral building block in modern organic synthesis.

Core Chemical Identifiers

Precise identification is paramount in chemical procurement, synthesis, and regulatory compliance. **(R)-3-Phenylcyclohexanone** is uniquely defined by the following identifiers.

Identifier	Value	Source
IUPAC Name	(3R)-3-phenylcyclohexan-1-one	[1]
CAS Number	34993-51-6	[1] [2]
Molecular Formula	C ₁₂ H ₁₄ O	[1] [3]
Molecular Weight	174.24 g/mol	[1] [4]
InChIKey	CJAUDSQXFVZPTO-LLVKDONJSA-N	[1] [5]

Physicochemical & Spectroscopic Data

The physical and spectroscopic properties of **(R)-3-Phenylcyclohexanone** are critical for its handling, reaction monitoring, and purification.

Property	Value	Notes
Appearance	Colorless oil / liquid	[2] [4]
Boiling Point	125-130 °C at 0.5 mmHg	[2]
Storage	Store at 0-8°C	Recommended for maintaining long-term stability. [4]
¹³ C NMR	Spectra available	Key shifts confirm the cyclohexanone backbone and phenyl substituent. [1] [5]
GC-MS	m/z Top Peak: 174	The mass spectrum shows a prominent molecular ion peak. [6]

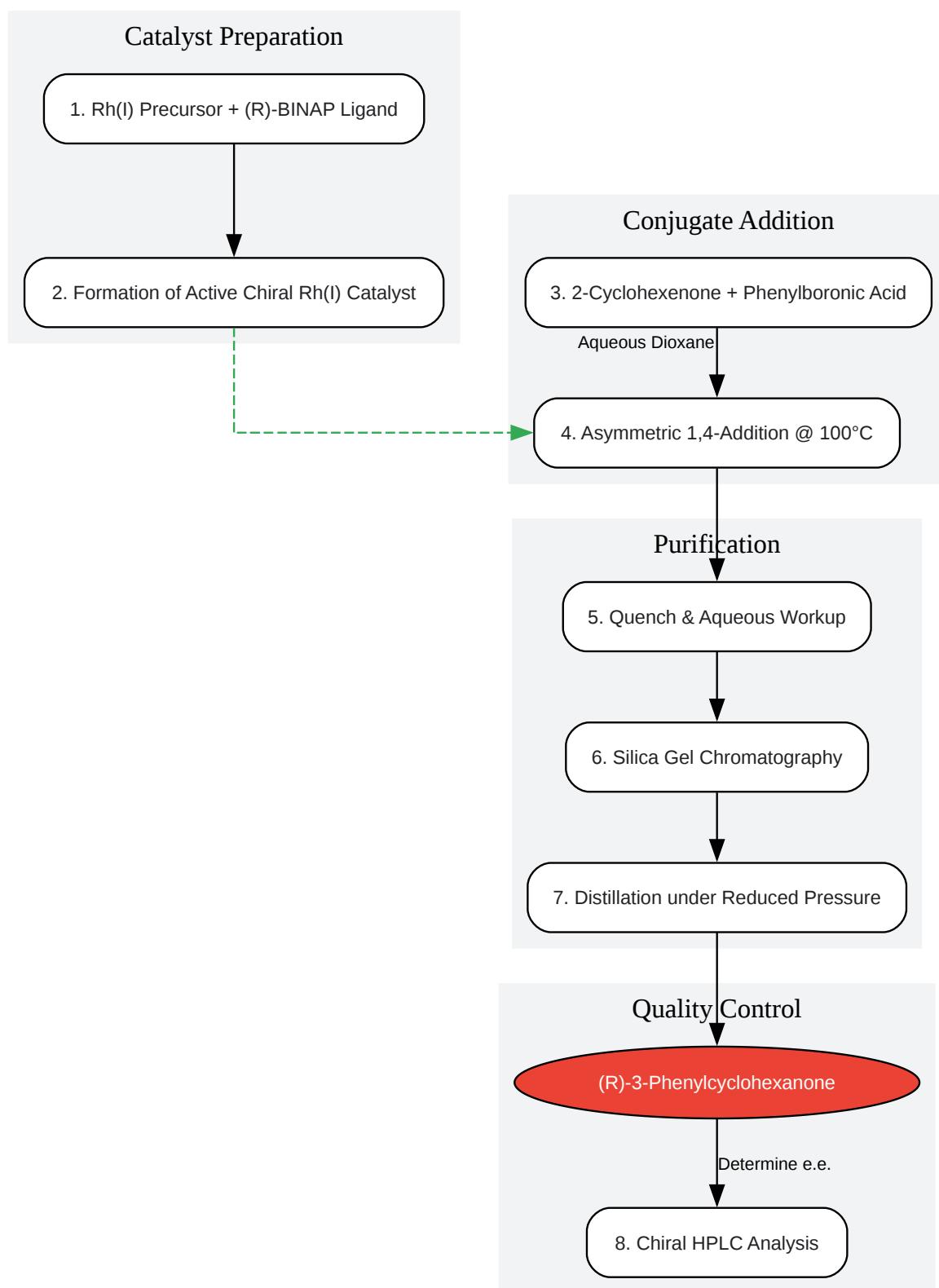
Stereoselective Synthesis: The Cornerstone of Application

The utility of **(R)-3-Phenylcyclohexanone** is intrinsically linked to its stereochemistry.

Asymmetric synthesis is not merely a procedural step but the core enabling technology that provides access to this specific enantiomer, which is crucial for constructing enantiomerically pure target molecules in pharmaceutical development.^[7] The dominant and most reliable method for its preparation is the Rhodium-catalyzed asymmetric 1,4-conjugate addition of a phenyl group to an enone.

Workflow: Rh-Catalyzed Asymmetric Phenylation

The following diagram outlines the logical flow of the synthesis, a widely adopted and validated procedure.^[2]



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Figure 1: Synthetic workflow for (R)-3-Phenylcyclohexanone.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established literature, ensuring high enantioselectivity and yield.[\[2\]](#)

Materials:

- Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]
- (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]
- Phenylboronic acid
- 2-Cyclohexenone
- 1,4-Dioxane and Water (degassed)
- Anhydrous Magnesium Sulfate
- Silica Gel

Procedure:

- Catalyst Formation: In a dry, inert-atmosphere flask, dissolve Rh(acac)(C₂H₄)₂ and (R)-BINAP (1.2:1 molar ratio of ligand to metal) in 1,4-dioxane. Stir for 10 minutes to form the active chiral catalyst complex. The slight excess of the BINAP ligand is critical for achieving maximum enantioselectivity.[\[2\]](#)
- Reaction Setup: To the catalyst solution, add 2-cyclohexenone followed by phenylboronic acid and water.
- Reaction Execution: Heat the mixture in an oil bath at 100°C for 12 hours. The reaction progress can be monitored by TLC or GC-MS.
- Workup and Extraction: After cooling, remove the solvent under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with 10% HCl, 5% NaOH, and saturated NaCl solution. Dry the combined organic layers over anhydrous magnesium sulfate.[\[2\]](#)

- Purification: Filter the solution and concentrate. Purify the crude product by silica gel chromatography (eluting first with hexane, then diethyl ether) to remove non-polar and polar impurities.
- Final Isolation: Distill the purified oil under reduced pressure (e.g., 0.5 mmHg) to yield **(R)-3-Phenylcyclohexanone** as a colorless oil. Yields are typically high, in the range of 83-88%.
[\[2\]](#)

Chiral Analysis: Ensuring Enantiomeric Purity

The biological and chemical efficacy of a chiral compound is directly dependent on its enantiomeric purity. Therefore, a robust analytical method to quantify the enantiomeric excess (e.e.) is non-negotiable.

Core Principle: Chiral analysis involves separating the enantiomers (R and S) and quantifying their relative amounts.[\[8\]](#) High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique.

Methodology: Chiral HPLC

- **Column:** A column with a chiral selector, such as a cyclodextrin-based CSP, is used. The chiral cavities of the stationary phase interact differently with each enantiomer, leading to different retention times.[\[8\]](#)
- **Mobile Phase:** A mixture of non-polar solvents like hexane and a polar modifier such as isopropanol is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomer peaks.
- **Detection:** A UV detector is used, typically set at a wavelength where the phenyl group absorbs (e.g., 254 nm).
- **Quantification:** The enantiomeric excess is calculated from the integrated peak areas of the R- and S-enantiomers: $e.e. (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] \times 100$

This method, when properly validated, provides a precise and reproducible measure of enantiomeric purity, with values often exceeding 98% e.e. for the Rh-catalyzed synthesis.[\[2\]](#)

Applications in Research and Development

(R)-3-Phenylcyclohexanone is not an end product but a high-value intermediate. Its bifunctional nature—a stereocenter adjacent to a reactive ketone—makes it a versatile precursor for complex molecular architectures.

- **Pharmaceutical Synthesis:** The compound serves as a key building block in the synthesis of pharmaceuticals.^[4] The fixed stereocenter allows for the construction of complex, enantiomerically pure drug candidates, which is critical as biological activity is highly dependent on stereochemistry.^[7]
- **Fine Chemical Industry:** It is a precursor to a wide range of fine chemicals and specialty materials.^[9] Its derivatives can be used in the development of agrochemicals, polymers, and even fragrances.^{[4][9]}
- **Catalysis Research:** The molecule can be used in studies focused on catalytic processes, helping to probe reaction mechanisms where stereochemistry plays a defining role.^[4]

The structural motif of **(R)-3-Phenylcyclohexanone** is analogous to other chiral cyclohexanone derivatives, such as (R)-3-(hydroxymethyl)cyclohexanone, which are prized for their role in creating complex cyclic systems and carbocyclic nucleoside analogues with enhanced metabolic stability.^[10] This highlights the broader strategic importance of such chiral scaffolds in medicinal chemistry.

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